8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to alter the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-one, while reduction could produce 8-fluoro-1,2,3,4-tetrahydroisoquinoline .
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol: Another fluorinated derivative with similar properties but different biological activities.
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A related compound with a methyl group that alters its chemical behavior.
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2 |
InChI Key |
YAPQDOVDPGZOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)O)F |
Origin of Product |
United States |
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